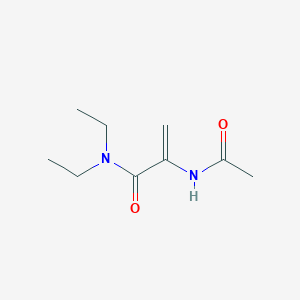![molecular formula C16H14N4 B12609390 6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline CAS No. 649749-04-2](/img/structure/B12609390.png)
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. This compound is of significant interest due to its potential biological activities, including anticancer properties . The structure of this compound consists of an indole fused with a quinoline ring, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline typically involves the condensation of 6-hydrazinyl-11H-indolo[3,2-c]quinoline with various aldehydes or ketones . One common method involves the reaction of 6-hydrazinyl-11H-indolo[3,2-c]quinoline with diethyl-2,2’-((3-formyl-2-hydroxy-5-methylbenzyl)azanediyl)-diacetate under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and reaction time to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced indoloquinoline derivatives.
Substitution: Formation of substituted indoloquinoline derivatives with different functional groups.
科学的研究の応用
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinases (Cdks), which play a crucial role in cell cycle regulation . By inhibiting Cdks, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its ability to intercalate into DNA and disrupt DNA replication further contributes to its anticancer activity .
類似化合物との比較
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline can be compared with other similar compounds, such as:
11H-indolo[3,2-c]quinoline: Lacks the hydrazinyl and methyl groups, which may affect its biological activity.
6-Amino-11H-indolo[3,2-c]quinoline: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and biological properties.
11-Methyl-6H-indolo[2,3-b]quinoline: A structurally related compound with different substitution patterns, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
649749-04-2 |
|---|---|
分子式 |
C16H14N4 |
分子量 |
262.31 g/mol |
IUPAC名 |
(4-methyl-11H-indolo[3,2-c]quinolin-6-yl)hydrazine |
InChI |
InChI=1S/C16H14N4/c1-9-5-4-7-11-14(9)19-16(20-17)13-10-6-2-3-8-12(10)18-15(11)13/h2-8,18H,17H2,1H3,(H,19,20) |
InChIキー |
FBUZLJHFMWMQPY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C3=C(C4=CC=CC=C4N3)C(=N2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
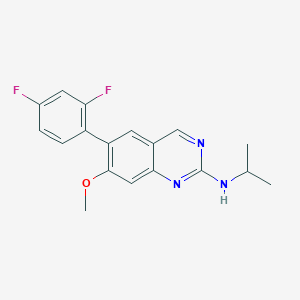
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B12609331.png)
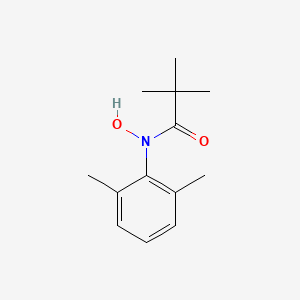
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)
![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)
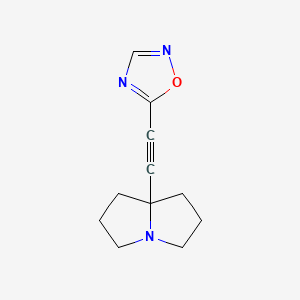

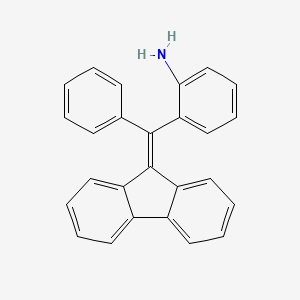
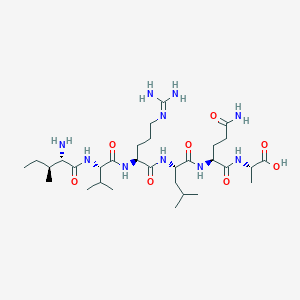
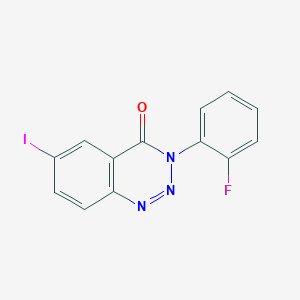

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
